molecular formula C21H14F2N4O3 B2735699 N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105200-82-5

N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2735699
CAS No.: 1105200-82-5
M. Wt: 408.365
InChI Key: QFQKVZGJHOWBNF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and a 2,4-difluorophenylacetamide moiety. The compound’s structural complexity arises from the integration of multiple pharmacophoric elements:

  • Pyridinone backbone: Known for modulating pharmacokinetic properties and hydrogen-bonding interactions in drug-receptor binding .
  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability .
  • 2,4-Difluorophenyl group: Fluorine atoms improve lipophilicity and membrane permeability while influencing electronic effects on aromatic systems .

Potential applications include anti-inflammatory or kinase inhibitory activities, inferred from structurally related acetamides with demonstrated biological effects .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O3/c22-14-8-9-17(16(23)11-14)24-18(28)12-27-10-4-7-15(21(27)29)20-25-19(26-30-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQKVZGJHOWBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide (CAS Number: 1105200-82-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cell lines, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C21H14F2N4O3 with a molecular weight of 408.4 g/mol. The compound features a complex structure that includes a difluorophenyl group and an oxadiazole moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC21H14F2N4O3
Molecular Weight408.4 g/mol
CAS Number1105200-82-5

Research indicates that compounds containing the oxadiazole structure often exhibit significant antitumor activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells by activating the p53 pathway and enhancing caspase activity . Specifically, this compound has been associated with increased levels of p53 and caspase cleavage in MCF-7 breast cancer cells, suggesting a mechanism that promotes programmed cell death .

Anticancer Efficacy

The biological activity of this compound has been evaluated against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
HeLa2.41Cell cycle arrest at G0-G1 phase
PANC-1Not specifiedPotential inhibition of metabolic pathways

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and HeLa cells with IC50 values in the micromolar range . The compound's ability to selectively target cancer cells while sparing normal cells was highlighted in studies where it did not significantly affect non-cancerous cell lines at concentrations up to 10 µM .

Structure–Activity Relationship (SAR)

The structural components of N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyloxadiazol)] are critical for its biological activity. Modifications to the oxadiazole ring and the introduction of electron-withdrawing groups (EWGs) have been shown to enhance anticancer efficacy. For instance:

  • Oxadiazole Substituents : Variations in substituents on the oxadiazole ring have led to different levels of biological activity.
  • Fluorine Substitution : The presence of fluorine atoms has been linked to improved binding affinity and selectivity towards target proteins involved in tumor progression .

Case Studies

Several case studies have documented the effectiveness of similar compounds derived from the oxadiazole framework:

  • Case Study A : A derivative with a similar structure demonstrated an IC50 value of 89 pM against hCA IX (a cancer-related carbonic anhydrase), indicating potent inhibitory effects that could be leveraged for therapeutic applications .
  • Case Study B : Another study reported that modifications to the oxadiazole scaffold led to compounds with enhanced selectivity against specific cancer types while maintaining low toxicity towards normal cells .

Scientific Research Applications

Anticancer Efficacy

Research indicates that N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exhibits promising anticancer properties. Its mechanism of action involves the induction of apoptosis in cancer cells through various pathways.

Case Studies:

  • MCF-7 Breast Cancer Cells:
    • IC50 Value: 0.65 µM
    • Mechanism: Induction of apoptosis via p53 activation.
    • Findings: Increased levels of p53 and caspase cleavage observed, suggesting effective apoptosis induction.
  • HeLa Cervical Cancer Cells:
    • IC50 Value: 2.41 µM
    • Mechanism: Cell cycle arrest at the G0-G1 phase.
    • Implications: Potential for use in therapies targeting cervical cancer.
  • PANC-1 Pancreatic Cancer Cells:
    • IC50 Value: Not specified.
    • Potential Mechanism: Inhibition of metabolic pathways related to cancer cell survival.

Structure-Activity Relationship (SAR)

The oxadiazole moiety within the compound is crucial for its biological activity. Compounds containing oxadiazole structures have been reported to exhibit significant antitumor activity by activating apoptotic pathways and enhancing caspase activity. This structure-function relationship is essential for designing more potent analogs.

Research Applications

This compound is primarily utilized in:

  • Cancer Research:
    • Investigating mechanisms of action and efficacy against various cancer cell lines.
  • Pharmacological Studies:
    • Exploring potential therapeutic applications and side effects in vivo and in vitro.
  • Chemical Biology:
    • Understanding the interactions between the compound and biological macromolecules to elucidate its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below:

Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)*
Target Compound Pyridinone + 1,2,4-oxadiazole 2,4-Difluorophenyl, 3-phenyl-oxadiazole ~428.3
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Furan-2-yl, ethyl group, sulfanyl linker ~407.4
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thienopyrimidinone Ethyl, dimethyl, thioether linker ~465.5
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl linker, variable N-substituents ~320–380

*Calculated based on molecular formulas where explicit data are unavailable.

Key Distinctions

Feature Target Compound Closest Analog ()
Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole
Linker Acetamide Sulfanyl-acetamide
Aromatic Substituent 3-Phenyl group Furan-2-yl
Metabolic Stability High (oxadiazole resistance to hydrolysis) Moderate (triazole susceptible to oxidation)

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Fluorine substitution on the phenyl ring (2,4-difluoro) enhances blood-brain barrier penetration compared to non-fluorinated analogs . The oxadiazole ring’s electron-withdrawing nature may increase binding affinity to hydrophobic enzyme pockets versus furan or triazole-containing analogs .
  • Synthetic Feasibility :
    • Methods for nitro-pyridine sulfonyl acetamides () could be adapted for oxadiazole introduction via cyclization of amidoxime intermediates.

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